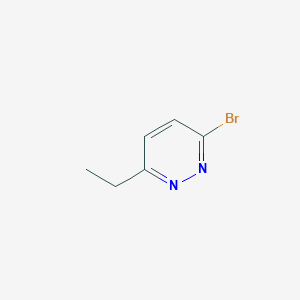

3-Bromo-6-ethylpyridazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-ethylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-2-5-3-4-6(7)9-8-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHNVBCZIMHPLIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10600035 | |

| Record name | 3-Bromo-6-ethylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152665-26-4 | |

| Record name | 3-Bromo-6-ethylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Bromo 6 Ethylpyridazine and Analogous Bromopyridazines

Direct Bromination Approaches for Pyridazine (B1198779) Scaffolds: Principles and Regioselectivity

Direct bromination of a pre-existing pyridazine ring is a primary strategy for synthesizing bromopyridazines. The success of this approach hinges on understanding the electronic nature of the pyridazine ring and controlling the reaction conditions to achieve the desired regioselectivity. The electron-deficient character of the pyridazine ring, resulting from the two adjacent nitrogen atoms, generally directs electrophilic substitution to positions activated by electron-donating groups.

N-Bromosuccinimide (NBS) and Elemental Bromine as Brominating Agents

Both N-Bromosuccinimide (NBS) and elemental bromine (Br₂) are commonly employed as brominating agents for pyridazine scaffolds. vulcanchem.com NBS is often favored for its ease of handling and its ability to provide a low, steady concentration of bromine, which can enhance selectivity. cambridgescholars.com It is frequently used in free-radical brominations of alkyl side chains on heterocyclic rings, typically in the presence of a radical initiator like benzoyl peroxide in a non-polar solvent such as carbon tetrachloride. researchgate.netbyjus.com

Elemental bromine, on the other hand, is a powerful brominating agent often used for electrophilic aromatic substitution. sci-hub.se Its reactivity can be modulated by the choice of solvent and the presence of catalysts. For instance, bromination of 2-amino-6-methylpyridine (B158447) with molecular bromine is reported to yield ring-brominated products. researchgate.net The choice between NBS and elemental bromine depends on the desired outcome, whether it be side-chain or ring bromination, and the specific substrate. cambridgescholars.comresearchgate.net

Theoretical studies, such as those on the free-radical bromination of ethyl-3-methoxy-pyridazine derivatives with NBS, can help predict the selectivity of these reactions. researchgate.net Such computational methods provide a rapid means of assessing the likely outcome and can guide the experimental design. researchgate.net

Elucidation of Controlled Reaction Conditions for Selective Bromination at the 3-Position

Achieving selective bromination at the 3-position of the pyridazine ring is a significant synthetic challenge. nsf.gov The inherent electronic properties of the pyridazine nucleus can lead to mixtures of regioisomers. nsf.gov Therefore, careful control of reaction conditions is paramount.

For the synthesis of compounds like 3-bromo-6-(tert-butyl)pyridazine, the reaction is typically carried out in an inert solvent like dichloromethane (B109758) or chloroform (B151607) at low temperatures to ensure selective bromination. In some cases, the use of a strong acid medium, such as 80-95% sulfuric acid at elevated temperatures, can facilitate the bromination of pyridine (B92270) itself at the 3-position. google.com

The presence and nature of substituents on the pyridazine ring play a crucial role in directing the bromination. Electron-donating groups can activate specific positions towards electrophilic attack. For example, in N,N-dimethylpyridazin-3-amine, the strong para-directing effect of the dimethylamine (B145610) group favors bromination at the 6-position. Conversely, for substrates lacking strong directing groups, achieving high regioselectivity can be more complex, often requiring multi-step procedures or the use of specialized reagents. vulcanchem.comgoogle.com Recent methods, such as those involving the ring-opening of pyridyl N-triflylpyridinium salts to form Zincke imine intermediates, allow for highly regioselective halogenation at the 3-position under mild conditions. nsf.gov

Ring-Closure and Cycloaddition Strategies in Pyridazine Synthesis

Constructing the pyridazine ring with the desired substituents already in place is an alternative and often more regioselective approach compared to direct bromination. Cycloaddition reactions, in particular, offer powerful and versatile methods for the synthesis of a wide variety of pyridazine derivatives. organic-chemistry.orgorganic-chemistry.org

Aza-Diels-Alder Reactions for Pyridazine Core Construction

The aza-Diels-Alder reaction is a prominent strategy for synthesizing pyridazine rings. rsc.orgmdpi.com In a notable example, a Lewis acid-mediated inverse electron-demand aza-Diels-Alder reaction between a 3-monosubstituted s-tetrazine and a silyl (B83357) enol ether provides functionalized pyridazines, including 3-bromo-pyridazines, with high regiocontrol. organic-chemistry.org This reaction proceeds under mild conditions and tolerates a broad range of functional groups. organic-chemistry.org The resulting 3-bromo-pyridazines can be further elaborated through cross-coupling reactions to generate diverse 3,4-disubstituted pyridazines. organic-chemistry.org

Another approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which yields highly substituted pyridazine derivatives. organic-chemistry.orgresearchgate.net These reactions are typically highly regioselective and proceed under neutral, metal-free conditions, making them an attractive and sustainable synthetic option. organic-chemistry.org The reaction of ketohydrazones and olefins in the presence of TEMPO can also produce tetrahydropyridazines through an oxidative aza-Diels-Alder reaction. acs.org

Tandem Reactions for Pertrifluoromethyl Pyridazine Derivatives and Related Systems

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient route to complex pyridazine structures. A notable example is the synthesis of pertrifluoromethyl pyridazine derivatives through a tandem reaction of aryldiazonium salts with hexafluoroacetylacetone. dntb.gov.uarsc.orgrsc.org This method leads to the formation of pertrifluoromethyl pyridazinols, which can undergo further reactions to create more complex fused ring systems. rsc.orgrsc.org Such strategies are valuable for accessing pyridazines with specific electronic properties, as the trifluoromethyl group is known to enhance metabolic stability and lipophilicity in bioactive molecules. rsc.org

Optimization and Scalability of Synthetic Pathways for Research Applications

For a synthetic method to be truly useful, it must be amenable to optimization and scaling to produce sufficient quantities of the target compound for further research. researchgate.netresearchgate.net Continuous flow chemistry is emerging as a powerful tool for the optimization and industrial production of pyridazine derivatives. This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, purity, and safety. ucla.edu

The choice of starting materials and reagents also has a significant impact on the scalability of a synthesis. For instance, using commercially available and inexpensive feedstocks is crucial for large-scale production. vulcanchem.com Post-synthesis purification methods, such as recrystallization, are also important considerations for obtaining high-purity materials. vulcanchem.com

The optimization process often involves a systematic evaluation of various reaction parameters. ucla.edu For example, in the synthesis of 3-bromo-pyridazines via the aza-Diels-Alder reaction, optimization of the solvent, Lewis acid concentration, and temperature was crucial for maximizing the yield. organic-chemistry.org Similarly, for industrial-scale production, factors such as cost-effectiveness and the minimization of hazardous waste are of primary importance. vulcanchem.com

Continuous Flow Processes for Enhanced Yield and Purity

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processing. nih.gov The application of flow chemistry to the synthesis of pyridazine derivatives, including bromopyridazines, addresses challenges related to reaction control, safety, and scalability. mdpi.comrsc.org Industrial production of analogous compounds, such as 3-Bromo-6-(tert-butyl)pyridazine, can be optimized using continuous flow techniques to improve both yield and purity.

Research in the broader field of active pharmaceutical ingredient (API) manufacturing demonstrates the effectiveness of flow chemistry. For instance, fluorinated ethylene (B1197577) propylene (B89431) (FEP) tubing is often used for microreactors, which can be applied to various reaction types, including those relevant to pyridazine synthesis. mdpi.com The integration of in-line analysis tools, such as mass spectrometry, allows for real-time optimization of reaction conditions to maximize product output and purity. mdpi.com While specific documented flow syntheses for 3-Bromo-6-ethylpyridazine are not extensively detailed in public literature, the principles established for other complex heterocyclic and pharmaceutical compounds are directly applicable. The controlled conditions in flow reactors minimize the formation of impurities often seen in batch brominations, leading to a cleaner product and simplifying downstream purification.

Table 1: Advantages of Continuous Flow Synthesis for Bromopyridazines

| Feature | Benefit in Bromopyridazine Synthesis | Citation |

| Enhanced Heat Transfer | Allows for precise temperature control, minimizing over-bromination and side-product formation. | nih.gov |

| Improved Mass Transfer | Ensures efficient mixing of reagents, leading to faster reaction rates and higher conversions. | mdpi.com |

| Precise Residence Time Control | Reduces the formation of degradation products by limiting the time the product spends at high temperatures. | nih.gov |

| Process Automation | Increases reproducibility and allows for automated optimization of reaction conditions. | nih.gov |

| Safety | Small reactor volumes minimize the risk associated with handling hazardous reagents like bromine and exothermic reactions. | nih.govmdpi.com |

| Telescoped Reactions | Enables multi-step syntheses without intermediate isolation, improving overall process efficiency. | mit.edu |

Exploration of Alternative Precursors and Catalytic Systems in Pyridazine Synthesis

The classical synthesis of pyridazines often involves the condensation of 1,4-dicarbonyl compounds with hydrazine. However, modern synthetic chemistry has introduced a variety of alternative precursors and catalytic systems to access diverse and highly functionalized pyridazine scaffolds.

One notable advancement is the use of inverse-electron-demand Diels-Alder (iEDDA) reactions. A highly efficient method for synthesizing functionalized 3-bromo-pyridazines involves the cycloaddition of a 3-monosubstituted s-tetrazine with silyl enol ethers. organic-chemistry.orgorganic-chemistry.org This reaction is often mediated by a Lewis acid, such as boron trifluoride (BF₃·OEt₂), and proceeds under mild conditions with high regioselectivity, avoiding the harsh conditions of some traditional methods. organic-chemistry.orguzh.ch This approach is versatile, tolerating a wide range of functional groups on the silyl enol ether precursor. organic-chemistry.orguzh.ch

Other precursors are also being explored. Pyridazine N-oxides have been investigated as precursors that can be converted to other reactive intermediates through photochemical methods. nih.gov Additionally, 1,2,4-triketone analogs serve as precursors for pyridazinones, expanding the range of accessible pyridazine derivatives. mdpi.com For the synthesis of related nitrogen-containing heterocycles, bis(pyridine)enaminone has been used as a precursor for bis(azines) under green chemistry conditions using a Q-Tube reactor, which utilizes high pressure to accelerate reactions. mdpi.com

The development of novel catalytic systems is also crucial. Copper(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones provide an efficient route to 1,6-dihydropyridazines, which can be readily oxidized to pyridazines. organic-chemistry.org Another catalytic approach involves a TBAI/K₂S₂O₈-promoted [4 + 2] annulation of ketene (B1206846) N,S-acetals with N-tosylhydrazones to yield polysubstituted pyridazines. organic-chemistry.org For the subsequent functionalization of the bromopyridazine core, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are extensively used to introduce aryl, heteroaryl, or amino groups. organic-chemistry.orgresearchgate.net

Table 2: Modern Precursors and Catalytic Systems for Pyridazine Synthesis

| Precursor/Catalyst System | Reaction Type | Products | Key Advantages | Citation |

| 3-Bromo-s-tetrazine / Silyl enol ethers | Inverse-electron-demand Diels-Alder | Functionalized 3-bromo-pyridazines | High regioselectivity, mild conditions, broad scope. | organic-chemistry.orguzh.ch |

| β,γ-Unsaturated hydrazones / Cu(II) catalyst | Aerobic 6-endo-trig cyclization | 1,6-Dihydropyridazines / Pyridazines | Good yields, high functional group tolerance. | organic-chemistry.org |

| Ketene N,S-acetals / TBAI/K₂S₂O₈ | [4 + 2] Annulation | Trisubstituted pyridazines | Broad substrate scope. | organic-chemistry.org |

| 1,2,4-Triketone analogs / Hydrazine | Cyclocondensation | Pyridazinones | Access to diverse functionalized pyridazinones. | mdpi.com |

| Bromopyridazine / Pd(OAc)₂/Xantphos | Buchwald-Hartwig Amination | Aminopyridazines | Efficient installation of amino groups. |

Comparative Analysis of Synthetic Routes: Efficiency and Accessibility for Bromopyridazines

The selection of a synthetic route for a target molecule like this compound depends on factors such as cost, scalability, efficiency (yield and reaction time), and the availability of starting materials. For bromopyridazines, several strategies exist, each with distinct advantages and disadvantages.

Direct Bromination: This is often the most straightforward approach, involving the electrophilic substitution of a pyridazine precursor with a brominating agent like bromine (Br₂) or N-bromosuccinimide (NBS). For large-scale industrial synthesis, direct bromination can be highly cost-effective due to the low cost of the reagents. However, this method can suffer from a lack of regioselectivity, leading to mixtures of isomers and requiring extensive purification. It can also require harsh conditions, such as high temperatures and strong acids. google.com

Cycloaddition Reactions: As discussed previously, the iEDDA reaction of s-tetrazines offers a modern and highly controlled alternative. organic-chemistry.org This method provides excellent regioselectivity, directly installing the bromo substituent at the desired position and avoiding isomeric mixtures. uzh.ch The reactions often proceed under mild conditions, which is advantageous for sensitive substrates. While potentially more expensive in terms of starting materials (e.g., substituted tetrazines), the high efficiency, cleaner reaction profiles, and reduced purification needs can make it economically viable, particularly for high-value applications. organic-chemistry.org

Table 3: Comparative Analysis of Major Synthetic Routes to Bromopyridazines

| Synthetic Route | Typical Reagents | Efficiency (Yield) | Accessibility & Cost | Key Features | Citation |

| Direct Bromination | Pyridazine, Br₂, H₂SO₄ | Moderate to Good | High accessibility, low reagent cost. | Simple, cost-effective for large scale; may lack regioselectivity. | google.com |

| Inverse-Demand Diels-Alder | 3-Bromo-tetrazine, silyl enol ether, BF₃ | Good to Excellent | Moderate accessibility, higher precursor cost. | High regioselectivity, mild conditions, clean reactions. | organic-chemistry.orguzh.ch |

| Transition Metal Cross-Coupling | Dihalopyridazine, Pd or Cu catalyst | Good to Excellent | Lower accessibility, high catalyst cost. | Highly versatile for functionalization, excellent yields. | researchgate.net |

Reactivity and Mechanistic Investigations of 3 Bromo 6 Ethylpyridazine

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom at the 3-position of the pyridazine (B1198779) ring in 3-Bromo-6-ethylpyridazine is susceptible to replacement by various nucleophiles. This reactivity is a cornerstone for introducing diverse functional groups onto the pyridazine scaffold. Common nucleophiles used in these substitution reactions include amines and thiols. evitachem.comambeed.com

These reactions are typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The choice of solvent is critical as it facilitates the dissolution of the reactants and stabilizes the transition states involved in the substitution mechanism. For instance, the reaction of similar bromo-pyridine derivatives with nucleophiles like sodium methoxide (B1231860) or potassium tert-butoxide is often carried out in DMSO or acetonitrile. evitachem.com

The general mechanism for these reactions involves the attack of the nucleophile on the carbon atom bearing the bromine atom, leading to the displacement of the bromide ion. The electron-withdrawing nature of the nitrogen atoms in the pyridazine ring enhances the electrophilicity of the carbon atom, thereby facilitating the nucleophilic attack.

Transition Metal-Catalyzed Cross-Coupling Reactions for Functionalization

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile methodology for the functionalization of this compound. eie.gr These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular diversity achievable from this starting material. eie.gr Palladium-based catalysts are most commonly employed for these transformations, although other metals like nickel and copper have also been utilized. eie.grresearchgate.net

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation and Aromatic Derivatization

The Suzuki-Miyaura coupling is a prominent palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds by reacting organoboron compounds with organic halides. tcichemicals.com In the context of this compound, this reaction allows for the introduction of various aryl or heteroaryl groups at the 3-position.

The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base (e.g., sodium carbonate or potassium carbonate), and an organoboron reagent, most commonly a boronic acid or a trifluoroborate salt. researchgate.nettcichemicals.commdpi.com The reaction is often carried out in a mixture of solvents, such as 1,2-dimethoxyethane (B42094) (DME) and ethanol, under a nitrogen atmosphere at elevated temperatures. mdpi.com

For instance, a study on the synthesis of thienylpyridazine derivatives utilized a Suzuki-Miyaura coupling between 3-bromo-6-(thiophen-2-yl)pyridazine and various (hetero)aromatic boronic acids. mdpi.com The reaction, catalyzed by Pd(PPh₃)₄ with sodium carbonate as the base, yielded the desired products in fair-to-low yields (14% to 28%). mdpi.com

Table 1: Suzuki-Miyaura Coupling of a 3-Bromopyridazine Derivative mdpi.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield |

|---|

Reductive Cross-Coupling Strategies for Alkyl Group Introduction

Reductive cross-coupling reactions offer a direct method for introducing alkyl groups onto the pyridazine ring. These reactions typically employ a transition metal catalyst, often nickel, and a reducing agent to couple an organic halide with an alkyl halide. tcichemicals.comacs.org This strategy is particularly valuable as it allows for the formation of C(sp²)–C(sp³) bonds, which are prevalent in many biologically active molecules. tcichemicals.com

The general approach involves the reaction of this compound with an alkyl halide in the presence of a nickel catalyst and a reductant. tcichemicals.comacs.org These reactions can be promoted by various methods, including the use of iridium photoredox catalysts or metallic reductants. tcichemicals.com The development of these methods has expanded the scope of accessible alkylated pyridazine derivatives, including those with primary and secondary alkyl groups. acs.orgacs.org

Palladium-Catalyzed Cross-Couplings in the Synthesis of Pyridazine Derivatives

Palladium catalysts are extensively used in a variety of cross-coupling reactions beyond the Suzuki-Miyaura coupling to synthesize a wide array of pyridazine derivatives. cymitquimica.com These reactions include, but are not limited to, Sonogashira coupling (with terminal alkynes) and Buchwald-Hartwig amination (with amines). organic-chemistry.org

The choice of the palladium catalyst and ligands is crucial for the success of these reactions, influencing both the yield and the selectivity of the transformation. eie.gr For example, the use of palladacycle precatalysts has been shown to be effective in the hydroxylation of heteroaryl halides, a reaction that can be applied to this compound to introduce a hydroxyl group. researchgate.net

These palladium-catalyzed methods provide a modular and efficient approach to construct complex molecular architectures based on the pyridazine core, making this compound a valuable building block in synthetic chemistry. eie.grorganic-chemistry.org

Oxidation and Reduction Pathways of the Pyridazine Ring System

The pyridazine ring system in this compound can undergo both oxidation and reduction reactions, leading to different classes of derivatives. evitachem.com

Oxidation of the pyridazine ring can lead to the formation of N-oxides. evitachem.com This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA). The introduction of an N-oxide group can significantly alter the electronic properties and reactivity of the pyridazine ring, opening up new avenues for further functionalization.

Reduction of the pyridazine ring is also possible, although less commonly described for this specific compound. Generally, reduction of pyridazine rings can lead to dihydropyridazines or even piperidazines, depending on the reducing agent and reaction conditions. Common reducing agents for such transformations include lithium aluminum hydride. evitachem.com

Elucidation of Reaction Mechanisms and Pathway Selectivity

Understanding the mechanisms of the various reactions that this compound undergoes is crucial for controlling the outcome and selectivity of the transformations. evitachem.comorganic-chemistry.org

In nucleophilic substitution reactions, the regioselectivity is primarily dictated by the electronic properties of the pyridazine ring, with the carbon atom attached to the bromine being the most electrophilic site.

For transition metal-catalyzed cross-coupling reactions, the mechanism typically involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. rhhz.net The selectivity of these reactions, especially in cases where multiple reactive sites are present, can be influenced by factors such as the choice of catalyst, ligands, and reaction conditions. beilstein-journals.org For instance, in Suzuki-Miyaura couplings, the nature of the ortho-substituents on the coupling partners can influence the regioselectivity through steric or chelation effects. beilstein-journals.org

Mechanistic studies, often employing techniques such as kinetic analysis, isotopic labeling, and computational modeling, are essential for unraveling the intricate details of these reaction pathways and for the rational design of new and more efficient synthetic methods.

Kinetic Studies to Monitor Reaction Intermediates

Understanding the mechanism of a chemical reaction requires identifying the transient species, or intermediates, that form along the reaction pathway. Kinetic studies are a powerful tool for this purpose, allowing researchers to monitor the rates of formation and consumption of these intermediates. For halogenated pyridazines like this compound, such studies are crucial for elucidating the mechanisms of nucleophilic substitution and cross-coupling reactions.

Techniques like in-situ spectroscopy, including infrared (IR) and Raman spectroscopy, are employed to observe the reaction as it happens. acs.orgacs.orgtju.edu.cn For instance, time-resolved infrared spectroscopy can detect short-lived species by capturing their unique vibrational signatures. acs.org In the context of pyridazine chemistry, photolysis of pyridazine N-oxide has been shown to generate a complex series of transient intermediates, including oxaziridines and ring-opened diazo compounds, which were identified using time-resolved resonance Raman (TR³) and IR spectroscopy. acs.orgresearchgate.net

For reactions involving this compound, kinetic analysis can help distinguish between different proposed mechanisms, such as an SN(AE) (Addition-Elimination) or a more complex SN(ANRORC) (Addition of Nucleophile, Ring Opening, and Ring Closure) pathway, particularly in reactions with strong nucleophiles like amide ions. researchgate.net The rate of cleavage of the carbon-halogen bond can be measured using methods like competition kinetics, which provides insight into the stability of the radical anion intermediates that may form. researchgate.net By monitoring how the reaction rate changes with varying concentrations of reactants, catalysts, or the addition of inhibitors, a detailed picture of the reaction mechanism, including the rate-limiting step, can be constructed. acs.org For example, in situ X-ray Absorption Spectroscopy (XAS) has been used to determine the structure of catalysts and their intermediates during activation processes, a technique applicable to the study of palladium-catalyzed reactions involving this compound. diva-portal.org

Isotopic Labeling for Tracking Regioselectivity

Isotopic labeling is an indispensable technique for mechanistically tracking the fate of atoms throughout a chemical transformation. scribd.com By replacing an atom (e.g., ¹⁴N, ¹H, ¹²C) with its heavier, stable isotope (e.g., ¹⁵N, ²H, ¹³C), its position in the final product can be determined using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. chemrxiv.orgnih.gov This provides unambiguous evidence for bond-forming and bond-breaking events and is particularly useful for determining the regioselectivity of a reaction where a product can be formed via multiple pathways.

In the realm of nitrogen heterocycles like pyridazine, nitrogen-15 (B135050) (¹⁵N) labeling is especially powerful. nih.gov For instance, a general method for the ¹⁵N-labeling of pyridines has been developed that proceeds through a ring-opening to a Zincke imine intermediate, followed by ring-closure with a labeled ammonia (B1221849) salt. chemrxiv.orgresearchgate.net This strategy confirms the exchange of the nitrogen atom within the heterocyclic core and could be conceptually applied to pyridazines to study reactions that might involve ring-opening mechanisms. researchgate.net

Similarly, deuterium (B1214612) (²H) labeling at specific positions on the pyridazine ring can be used to investigate regioselectivity in C-H functionalization reactions or to determine kinetic isotope effects (KIEs). acs.org Observing a KIE, where the deuterated compound reacts at a different rate than the non-deuterated one, provides strong evidence that the C-H bond is broken in the rate-determining step of the reaction. This method allows for the direct identification of regioisomers by their unique isotopic distributions in mass spectrometry, simplifying the analysis of complex reaction mixtures. acs.org Such studies are crucial for reactions of this compound where substitution or functionalization could occur at multiple sites on the ring.

Influence of Substituent Effects on Reactivity and Selectivity in Pyridazine Chemistry

The reactivity and selectivity of the pyridazine ring are profoundly dictated by the electronic and steric properties of its substituents. In this compound, the interplay between the electron-donating ethyl group and the electron-withdrawing bromo group governs its chemical behavior.

The ethyl group at the C-6 position is an electron-donating group (EDG) by induction. EDGs increase the electron density of the aromatic ring, which can influence its susceptibility to electrophilic attack and modulate the basicity of the ring nitrogens. Conversely, the bromine atom at the C-3 position is an electronegative halogen that exerts a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the ring, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack. This electronic push-and-pull between the two substituents creates a unique reactivity profile.

The Hammett parameter (ρ) can quantify the susceptibility of a reaction to substituent effects. sciepub.comsciepub.com Studies on pyridazines have shown they are less susceptible to substituent effects compared to pyridines, as indicated by a lower Hammett ρ value. sciepub.com This is attributed to the presence of the second nitrogen atom, which alters the electronic properties of the ring system. sciepub.com

The nature of the substituent also sterically influences reaction outcomes. nih.gov For example, in the nucleophilic aromatic substitution of 3-substituted 2,6-dichloropyridines, bulky substituents at the 3-position were found to direct the incoming nucleophile to the 6-position. researchgate.net In the case of this compound, the size of the ethyl group can influence the accessibility of the adjacent C-5 and N-1 positions to reagents.

The following table summarizes the general effects of different classes of substituents on the reactivity of a pyridazine ring, providing context for the specific case of this compound.

| Substituent Type | Example Group | Position on Ring | Electronic Effect | Impact on Reactivity and Selectivity |

|---|---|---|---|---|

| Electron-Donating (Alkyl) | -C₂H₅ (Ethyl) | C-6 | +I (Inductive) | Increases electron density on the ring; can direct electrophilic attack and influence basicity. |

| Electron-Withdrawing (Halogen) | -Br (Bromo) | C-3 | -I (Inductive) | Decreases ring electron density, activating the ring for nucleophilic substitution; acts as a leaving group and a handle for cross-coupling. |

| Strong Electron-Withdrawing | -NO₂ (Nitro) | C-4 | -I, -M (Mesomeric) | Strongly activates the ring for nucleophilic substitution, often directing attack to ortho/para positions. |

| Strong Electron-Donating | -NH₂ (Amino) | C-4 | -I, +M (Mesomeric) | Strongly increases ring electron density, activating the ring for electrophilic substitution. |

| Electron-Withdrawing (Cyano) | -CN (Cyano) | C-3 | -I, -M (Mesomeric) | Activates the ring for nucleophilic attack; can direct regioselectivity in substitutions. researchgate.net |

Spectroscopic and Advanced Characterization Techniques in 3 Bromo 6 Ethylpyridazine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 3-Bromo-6-ethylpyridazine, offering precise insights into the proton and carbon environments within the molecule.

Proton (¹H) NMR spectroscopy for this compound allows for the identification and confirmation of the substitution pattern on the pyridazine (B1198779) ring and the structure of the ethyl group. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton. The aromatic protons on the pyridazine ring typically appear as doublets due to coupling with the adjacent proton. The ethyl group protons exhibit characteristic triplet and quartet signals.

While specific experimental data for this compound is not widely published, the expected chemical shifts can be inferred from related structures and general principles of NMR spectroscopy. The two protons on the pyridazine ring are expected in the aromatic region, while the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group will be in the aliphatic region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic-H (C4-H) | ~7.8-8.0 | Doublet | ~9.0 |

| Aromatic-H (C5-H) | ~7.6-7.8 | Doublet | ~9.0 |

| Methylene (-CH₂) | ~3.0-3.2 | Quartet | ~7.5 |

| Methyl (-CH₃) | ~1.3-1.5 | Triplet | ~7.5 |

Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum. The chemical shifts of the carbon atoms in the pyridazine ring are particularly informative for confirming the substitution pattern. For instance, the carbon atom bonded to the bromine (C3) is expected to have a chemical shift influenced by the halogen's electronegativity. A study on 3,6-disubstituted pyridazines provides reference points for the carbon signals in the pyridazine ring. spectrabase.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C3 (C-Br) | ~125-130 |

| C4 | ~128-132 |

| C5 | ~123-127 |

| C6 (C-ethyl) | ~160-165 |

| Methylene (-CH₂) | ~28-32 |

| Methyl (-CH₃) | ~12-15 |

Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to assess its purity.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound, which allows for the determination of its elemental formula. rsc.org The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This results in two major peaks in the mass spectrum separated by two mass units (M+ and M+2). The calculated exact mass for the molecular ion [M]⁺ of this compound (C₆H₇BrN₂) is essential for its confirmation.

Table 3: Theoretical HRMS Data for this compound

| Ion Formula | Isotope | Calculated Exact Mass (m/z) |

|---|---|---|

| [C₆H₇⁷⁹BrN₂]⁺ | ⁷⁹Br | 185.98198 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In the context of this compound research, LC-MS is frequently used to monitor the progress of chemical reactions, assess the purity of the final product, and isolate the compound from complex mixtures. bldpharm.comchemicalbook.com By coupling the LC system to a mass spectrometer, each separated component can be identified by its mass-to-charge ratio, providing a high degree of confidence in the purity assessment. While specific LC-MS analytical methods for this compound are often developed in-house by research laboratories, they generally involve reverse-phase chromatography.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. rsc.org The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the bonds within the molecule. For this compound, IR spectroscopy can confirm the presence of the pyridazine ring, the ethyl group, and the carbon-bromine bond.

Table 4: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H stretch | 2850-3000 | Medium |

| C=N stretch (pyridazine ring) | 1550-1600 | Medium-Strong |

| C=C stretch (pyridazine ring) | 1400-1500 | Medium-Strong |

| C-Br stretch | 500-650 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org This process is particularly useful for analyzing molecules containing conjugated π systems, such as aromatic and heteroaromatic rings, which are known as chromophores. libretexts.org

The pyridazine ring in this compound is the principal chromophore, responsible for its characteristic UV absorption. The electronic transitions observed in such systems are typically of two main types:

π → π* (pi to pi-star) transitions: These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. msu.edu They are characteristic of compounds with double or triple bonds and are particularly intense in conjugated systems. In aromatic compounds like pyridazine, these transitions often appear as strong absorption bands. up.ac.za

n → π* (n to pi-star) transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on a nitrogen atom, to a π* antibonding orbital. slideshare.net These are typically lower in energy and intensity compared to π → π* transitions.

The presence of substituents on the pyridazine ring, such as the bromine atom and the ethyl group, can influence the energy of these transitions and thus the wavelength of maximum absorption (λmax). These groups, known as auxochromes, can modify the absorption intensity (hyperchromic or hypochromic effect) or shift the absorption to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. up.ac.za For instance, increased conjugation in a molecule generally leads to a bathochromic shift because it brings the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) closer together in energy. msu.edu

While specific experimental UV-Vis data for this compound is not extensively published, the expected absorption characteristics can be inferred from data on related pyridazine and aromatic systems. up.ac.za Aromatic compounds typically exhibit primary bands at lower wavelengths and secondary, less intense bands at higher wavelengths. up.ac.za

Table 1: Typical Electronic Transitions and Expected UV-Vis Absorption for Pyridazine-based Chromophores

| Transition Type | Involved Orbitals | Typical Wavelength Range (nm) | Expected Intensity |

| π → π | π (bonding) → π (antibonding) | 200 - 270 | High |

| n → π | n (non-bonding) → π (antibonding) | 270 - 350 | Low to Medium |

Note: The values presented are typical for heteroaromatic systems and may vary for this compound depending on the solvent and specific electronic effects of the substituents.

Other Advanced Spectroscopic and Analytical Techniques for Detailed Characterization

While UV-Vis spectroscopy provides valuable information about the electronic properties of this compound, a combination of other techniques is essential for unambiguous structural confirmation. mdpi.com These methods probe different aspects of the molecule's structure, from its atomic connectivity to its exact mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework of a molecule. rsc.org

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons) and for the protons on the pyridazine ring. The chemical shifts and coupling constants of the ring protons provide definitive information about the substitution pattern.

¹³C NMR: The carbon NMR spectrum would complement the proton data by showing signals for each unique carbon atom in the molecule, including the two carbons of the ethyl group and the four carbons of the pyridazine ring. The chemical shift of the carbon atom bonded to the bromine would be significantly influenced by the halogen's electronegativity.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The FT-IR spectrum of this compound would be expected to display characteristic absorption bands for the C-H bonds of the ethyl group, the aromatic C-H bonds, and the C=N and C=C bonds within the pyridazine ring. mdpi.comnih.gov The C-Br stretching vibration would typically appear in the fingerprint region of the spectrum.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming its molecular weight and elemental composition. mdpi.com High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the exact mass. mdpi.com A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, leading to two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Table 2: Summary of Expected Spectroscopic Data for this compound

| Technique | Information Provided | Expected Key Features |

| ¹H NMR | Elucidation of the proton environment and connectivity. | Signals for ethyl group (quartet and triplet); distinct signals for aromatic protons on the pyridazine ring. |

| ¹³C NMR | Identification of all unique carbon atoms in the structure. | Signals for two aliphatic carbons (ethyl group) and four aromatic carbons (pyridazine ring). |

| FT-IR | Identification of functional groups and bond types. mdpi.com | Characteristic absorption bands for: aromatic C-H stretch, aliphatic C-H stretch, C=N/C=C ring stretch, and C-Br stretch. |

| MS (HRMS) | Determination of molecular weight and elemental formula. mdpi.com | Molecular ion peak corresponding to the mass of C₆H₇BrN₂. A distinctive [M]⁺/[M+2]⁺ isotopic pattern with approximately 1:1 intensity ratio, confirming the presence of one bromine atom. |

Theoretical and Computational Chemistry Studies of 3 Bromo 6 Ethylpyridazine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules like 3-Bromo-6-ethylpyridazine. These computational methods provide insights into the electronic structure and various molecular characteristics that govern its reactivity and behavior.

Density Functional Theory (DFT) for Geometry Optimization and Reaction Pathway Analysis

Density Functional Theory (DFT) has become a principal method for investigating the properties of pyridazine (B1198779) derivatives. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between computational cost and accuracy. ntnu.no Methods like B3LYP combined with basis sets such as 6-311+G(d,p) are commonly used to perform geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule. mdpi.com This optimized geometry is crucial as it represents the ground state of the molecule and is the starting point for further calculations. nih.gov

DFT is also instrumental in analyzing reaction pathways. For instance, in the context of cross-coupling reactions where the bromine atom is substituted, DFT can be used to model the potential energy surface of the reaction. This allows for the mapping of the energetic changes as reactants are converted to products, including the identification of transition states and intermediates. nih.gov Such analyses are vital for understanding the mechanism and predicting the feasibility of a given reaction.

Hartree-Fock (HF) Methods for Electronic Configuration and Energy Prediction

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry approach that provides a starting point for more advanced calculations. wikipedia.org It approximates the many-electron wavefunction as a single Slater determinant, which accounts for the antisymmetric nature of electrons. wikipedia.orggithub.io While HF theory neglects electron correlation, it is valuable for determining the electronic configuration and predicting the total energy of a molecule. wikipedia.orggithub.io

HF methods, often used with basis sets like 3-21G, have been employed in theoretical studies of pyridazine derivatives to calculate the total energies of reactants and products. researchgate.net These calculations, while less accurate than those including electron correlation, can still offer qualitative insights into reaction thermodynamics. The HF method serves as a baseline, and the difference between the HF energy and the exact energy is known as the correlation energy. github.io More sophisticated methods that build upon HF, such as Møller–Plesset perturbation theory, can provide more accurate energy predictions. thieme-connect.de

Computational Prediction of Reactivity, Regioselectivity, and Mechanistic Pathways

Computational chemistry provides powerful tools to predict how and where a molecule like this compound is likely to react. These predictions are based on calculations of the molecule's electronic properties and the energy changes associated with different reaction possibilities.

Calculation of Activation Energies for Competing Reaction Pathways

A key aspect of predicting reaction outcomes is the calculation of activation energies for competing reaction pathways. The activation energy is the energy barrier that must be overcome for a reaction to occur. By comparing the activation energies of different possible reactions, chemists can predict which pathway is more likely to be followed. masterorganicchemistry.com

For a molecule like this compound, there could be several competing reaction sites. For example, in a substitution reaction, the incoming group could attack at different positions on the pyridazine ring. DFT calculations can be used to model the transition state for each of these potential pathways and determine their respective activation energies. The pathway with the lowest activation energy will be the most kinetically favorable and is expected to be the major reaction route. masterorganicchemistry.com This approach is crucial for understanding and controlling the selectivity of chemical reactions. core.ac.uk

Prediction of Selectivity in Free Radical Bromination and Other Reactions

Theoretical studies are particularly useful for predicting the selectivity of reactions like free radical bromination. researchgate.net The Wohl-Ziegler reaction, which uses N-bromosuccinimide (NBS), is a common method for benzylic bromination. daneshyari.com The selectivity of this reaction is determined by the relative stability of the free-radical intermediates that are formed. researchgate.net

Computational methods can be used to calculate the energies of the different possible radical intermediates that can be formed from this compound. For instance, a radical could be formed on the ethyl group. The stability of this radical will influence the ease of the C-H bond breaking and thus the selectivity of the bromination. researchgate.net Theoretical calculations can help predict whether bromination will occur preferentially at a specific position. masterorganicchemistry.com These predictions can guide the design of synthetic routes to obtain desired products. researchgate.net

Investigation of Substituent Effects on the Electronic and Electrostatic Properties of the Pyridazine Ring

Substituents on the pyridazine ring, such as the bromo and ethyl groups in this compound, play a significant role in modulating the electronic and electrostatic properties of the molecule. boisestate.edu These changes, in turn, influence the molecule's reactivity and potential biological activity.

The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack. thieme-connect.de The presence and nature of substituents can either enhance or diminish this characteristic. For example, electron-withdrawing groups, like the bromine atom, decrease the electron density on the ring, making it more electrophilic. Conversely, electron-donating groups would increase the electron density.

Theoretical studies on substituted pyridazines have shown that substituents significantly alter the electrostatic potential near the nitrogen atoms. This is critical as the nitrogen atoms are often involved in intermolecular interactions, such as hydrogen bonding or coordination to metal centers. ljmu.ac.uk Changes in the electron density at the nitrogen atoms, as influenced by substituents, can affect the strength of these interactions. acs.org Computational methods allow for the quantification of these effects, providing insights into how modifications to the molecular structure can tune its properties for specific applications. boisestate.edu

Development of Structure-Property Relationships through Theoretical Modeling

Theoretical modeling allows for the elucidation of relationships between the molecular structure of this compound and its inherent chemical properties. By employing computational methods, researchers can predict various molecular descriptors and electronic properties, which in turn provide insights into the compound's behavior.

Molecular Geometry and Electronic Properties:

Computational techniques, particularly DFT methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are standard for optimizing the molecular geometry of heterocyclic compounds. mdpi.comresearchgate.net These calculations can determine key structural parameters. For analogous compounds, such as other substituted pyridazines and pyridines, theoretical studies have successfully predicted bond lengths, bond angles, and dihedral angles. mdpi.com

Furthermore, these computational models are instrumental in calculating electronic properties that govern the reactivity and intermolecular interactions of the molecule. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.commaterialsciencejournal.org A smaller energy gap generally suggests higher reactivity. mdpi.com

The molecular electrostatic potential (MEP) surface is another valuable output of theoretical calculations. It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich and electron-poor regions of a molecule. mdpi.com This information is crucial for predicting sites susceptible to electrophilic and nucleophilic attack. mdpi.com

Hypothetical Data Based on Analogous Compounds:

While specific experimental or calculated data for this compound is not available in the provided search results, we can present a hypothetical data table based on typical values and trends observed for similar brominated heterocyclic compounds studied with DFT methods. These values are for illustrative purposes to demonstrate the type of data generated in such studies.

Table 1: Hypothetical Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length (Å) | C-Br | 1.890 |

| C-N | 1.335 | |

| N-N | 1.340 | |

| C-C (ring) | 1.395 | |

| C-C (ethyl) | 1.530 | |

| Bond Angle (°) | C-N-N | 119.5 |

| N-N-C | 120.0 | |

| C-C-Br | 121.0 | |

| Dihedral Angle (°) | C-C-C-H (ethyl) | 180.0 |

Table 2: Hypothetical Calculated Electronic Properties for this compound

| Property | Hypothetical Value |

| HOMO Energy (eV) | -6.95 |

| LUMO Energy (eV) | -1.50 |

| HOMO-LUMO Gap (eV) | 5.45 |

| Dipole Moment (Debye) | 2.50 |

Research Findings from Related Compounds:

Studies on similar molecules, like 3-bromo-2-hydroxypyridine, have utilized DFT and Hartree-Fock (HF) methods with the 6-311++G(d,p) basis set to compute molecular properties. mdpi.com For this compound, the HOMO and LUMO energies were calculated to be approximately -6.88 eV and -1.48 eV, respectively, resulting in an energy gap of about 5.4 eV. mdpi.com Such studies often find good agreement between computed geometrical parameters and experimental data where available. researchgate.net The substituent groups, such as the bromo and ethyl groups in the case of this compound, are known to significantly influence the electronic properties and reactivity of the pyridazine ring. For instance, electron-withdrawing groups can alter the electron density and affect the molecule's interaction with biological targets.

Applications of 3 Bromo 6 Ethylpyridazine As a Chemical Building Block in Advanced Organic Synthesis

Role in the Synthesis of Complex Heterocyclic Compounds and Scaffolds

The primary application of 3-Bromo-6-ethylpyridazine in organic synthesis is as an intermediate for the creation of elaborate heterocyclic systems. The carbon-bromine bond is a key functional handle that enables chemists to introduce a wide array of substituents onto the pyridazine (B1198779) core through various coupling reactions. This adaptability is essential in medicinal chemistry, where the pyridazine scaffold is known to be a component of compounds with a broad spectrum of biological activities, including anticancer, antihypertensive, and antimicrobial properties. researchgate.netuminho.pt

Research has demonstrated that halogenated pyridazines readily participate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. organic-chemistry.org These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, effectively "decorating" the pyridazine ring with aryl, heteroaryl, alkynyl, and amino groups. For instance, coupling this compound with an arylboronic acid (Suzuki-Miyaura reaction) yields a 3-aryl-6-ethylpyridazine derivative, a scaffold present in numerous pharmacologically relevant molecules. Similarly, reaction with a terminal alkyne (Sonogashira coupling) introduces an alkynyl moiety, a versatile functional group for further transformations, including cycloadditions to form fused heterocyclic systems like pyrrolopyridazines. researchgate.net

The synthesis of fused bicyclic and polycyclic heterocyclic compounds is another significant area where this building block is employed. nih.gov Methodologies have been developed for the synthesis of novel fused pyridazines, which are of interest for their potential therapeutic applications. uminho.ptnih.gov The strategic functionalization of this compound can lead to precursors that undergo intramolecular cyclization reactions, yielding complex ring systems such as pyridopyridazines and other fused diazine structures. uminho.ptscirp.org

| Reaction Type | Coupling Partner/Reagent | Resulting Scaffold | Significance |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid | 3-Aryl-6-ethylpyridazine | Access to biaryl heterocyclic systems with potential biological activity. organic-chemistry.org |

| Sonogashira Coupling | Terminal Alkyne | 3-Alkynyl-6-ethylpyridazine | Introduction of a versatile handle for cycloadditions and further functionalization. organic-chemistry.org |

| Buchwald-Hartwig Amination | Amine (R-NH2) | 3-Amino-6-ethylpyridazine | Synthesis of key pharmacophores in drug discovery. kuleuven.be |

| Heck Vinylation | Alkene (e.g., Methyl Acrylate) | 3-Vinyl-6-ethylpyridazine | Formation of C-C double bonds for creating complex side chains. researchgate.net |

| Intramolecular Cyclization | (Following initial coupling) | Fused Pyridazines (e.g., Pyrrolopyridazines) | Construction of rigid, complex heterocyclic systems for advanced materials and medicinal chemistry. researchgate.netnih.gov |

Development of Novel and Efficient Synthetic Methodologies Utilizing Halogenated Pyridazines

The utility of halogenated pyridazines like this compound has spurred the development of new and more efficient synthetic methods. evitachem.com Traditional synthetic routes often require harsh conditions, but modern advancements focus on milder, more selective, and environmentally benign processes. organic-chemistry.org One significant area of development is the refinement of transition metal-catalyzed reactions. For example, researchers have optimized catalyst systems (e.g., palladium complexes with specific phosphine (B1218219) ligands) to improve yields, reduce reaction times, and enhance the substrate scope for the coupling of bromo-pyridazines. organic-chemistry.orgchemscene.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions involving pyridazine derivatives. researchgate.net For cycloaddition reactions used to build complex scaffolds from pyridazine precursors, microwave irradiation has been shown to cause a remarkable acceleration, increase yields, and reduce the need for solvents, aligning with the principles of green chemistry. researchgate.net

Another innovative approach is the use of Lewis acid-mediated inverse electron-demand Diels-Alder (IEDDA) reactions. organic-chemistry.org A recently developed methodology uses boron trifluoride to mediate the cycloaddition between a 3-bromotetrazine and a silyl (B83357) enol ether to produce highly functionalized 3-bromo-pyridazines with excellent regiocontrol under mild conditions. organic-chemistry.org This method provides a practical and scalable route to substituted pyridazines that avoids harsher traditional methods. organic-chemistry.org Furthermore, the development of one-pot procedures, where multiple reaction steps are carried out in the same vessel, simplifies the synthesis of complex molecules from simple halogenated pyridazine starting materials, making the process more efficient and cost-effective.

| Methodology | Description | Advantage over Traditional Methods | Reference |

|---|---|---|---|

| Optimized Cross-Coupling | Use of advanced palladium catalysts and ligands (e.g., Buchwald ligands) for reactions like Suzuki and Buchwald-Hartwig. | Higher yields, broader substrate scope, milder reaction conditions, and lower catalyst loading. | organic-chemistry.orgchemscene.com |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reaction rates, particularly for cycloadditions and substitutions. | Drastically reduced reaction times (minutes vs. hours), improved yields, and potential for solvent-free reactions. | researchgate.net |

| Lewis Acid-Mediated IEDDA | Inverse electron-demand Diels-Alder reaction of tetrazines with silyl enol ethers, mediated by a Lewis acid like BF3. | High regioselectivity, mild conditions, and access to highly functionalized pyridazines not easily made otherwise. | organic-chemistry.org |

| One-Pot Procedures | Combining multiple synthetic steps (e.g., halogen-metal exchange followed by electrophilic quench) in a single reaction vessel. | Increased efficiency, reduced waste, and avoidance of isolating potentially unstable intermediates. | researchgate.net |

Potential as a Precursor for Ligands in Transition Metal Catalysis Research

Beyond its role as a scaffold component, this compound holds significant potential as a precursor for the synthesis of novel ligands for transition metal catalysis. The pyridazine moiety itself, with its two nitrogen atoms, can act as a bidentate N,N-donor ligand, similar to the well-known bipyridine and phenanthroline ligands. mdpi.com The ability to functionalize the 3-position via the bromo group allows for the rational design of more complex ligand architectures with tailored electronic and steric properties.

For example, the bromine atom can be substituted with a phosphine group through a coupling reaction with a phosphine-containing reagent (e.g., diphenylphosphine (B32561) or a phosphinylborane). This would generate a P,N-type ligand, a class of ligands highly valued in asymmetric catalysis and cross-coupling reactions due to the different electronic properties of the phosphorus and nitrogen donor atoms. Such ligands can create a unique chiral environment around a metal center, leading to high enantioselectivity in catalytic transformations. nih.gov

Furthermore, the pyridazine ring can be incorporated into larger, multidentate ligand frameworks. It can be used to synthesize pyridine-2,6-bis(oxazoline) (pybox) type ligands, which are considered "privileged ligands" in asymmetric catalysis due to their versatility and effectiveness with a wide range of metals and reactions. nih.gov By starting with this compound, chemists can design new pybox analogues or other tridentate ligands where the electronic nature of the central ring is modulated by the pyridazine nitrogens. This modulation can fine-tune the activity and selectivity of the resulting metal catalyst for specific applications, such as C-H activation or enantioselective aminations. nih.gov The synthesis of bipyridine derivatives, which are fundamental components in catalysis, often relies on the coupling of bromopyridine precursors, highlighting a direct pathway for converting this compound into valuable catalytic components. mdpi.com

| Potential Ligand Type | Synthetic Approach from this compound | Potential Catalytic Application |

|---|---|---|

| Bidentate N,N-Ligand | Used directly or dimerized via reductive homocoupling to form a bipyridazine. | Cross-coupling reactions, polymerization. |

| Bidentate P,N-Ligand | Substitution of the bromine atom with a phosphine group (e.g., -PPh2) via a coupling reaction. | Asymmetric hydrogenation, Suzuki-Miyaura coupling, C-H activation. |

| Tridentate N,N,N-Ligand | Functionalization at the 3-position with another N-containing heterocycle (e.g., pyridine (B92270), pyrazole). | Oxidation catalysis, atom transfer radical polymerization (ATRP). |

| Precursor to Pybox-type Ligands | Incorporation into a larger structure where the pyridazine serves as the central ring of a tridentate pincer ligand. | Asymmetric cyclopropanation, enantioselective C-H amination. nih.gov |

Exploration of 3 Bromo 6 Ethylpyridazine Derivatives in Medicinal Chemistry Research

Pyridazine (B1198779) Scaffolds as Privileged Structures in Drug Discovery and Design

The pyridazine ring is a six-membered heterocycle containing two adjacent nitrogen atoms, a feature that imparts unique physicochemical properties, making it an attractive scaffold in drug design. nih.gov This structure is considered "privileged" because it can interact with a wide array of biological targets, offering a versatile framework for developing new therapeutic agents. nih.gov The nitrogen atoms can act as hydrogen bond acceptors, and their presence influences the molecule's polarity, solubility, and metabolic stability, which are critical parameters for drug efficacy. thieme-connect.com

The pyridazine nucleus is a core component of numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects. acs.orgsarpublication.com Its utility is further demonstrated by its incorporation into approved drugs. For instance, minaprine, an antidepressant, and more recently, relugolix (B1679264) and deucravacitinib, are all based on a 3-aminopyridazine (B1208633) core. nih.gov Fused pyridazine systems, such as in ponatinib (B1185) and risdiplam, also highlight the structural versatility of this scaffold. nih.gov The ability to easily functionalize the pyridazine ring at various positions allows for the fine-tuning of its pharmacological properties, making it a valuable tool for medicinal chemists in the quest for novel drugs. scirp.org

Structure-Activity Relationship (SAR) Studies on Pyridazine Derivatives for Pharmacological Potential

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as a pyridazine derivative, relates to its biological activity. These studies involve systematically modifying different parts of the molecule and observing the resulting changes in its pharmacological effects. For pyridazine derivatives, SAR studies have been crucial in optimizing their therapeutic potential.

Key areas of modification on the pyridazine ring often include the substituents at various positions. For example, in the context of 3-bromo-6-ethylpyridazine, the bromine atom at the 3-position and the ethyl group at the 6-position are key features that can be altered. The bromine atom is a halogen that can participate in halogen bonding and serves as a useful handle for further chemical transformations, such as cross-coupling reactions, to introduce diverse molecular fragments.

A study on pyridazine derivatives as acetylcholinesterase (AChE) inhibitors demonstrated the importance of substitutions on the pyridazine ring. acs.org In one series of compounds, replacing a phenyl group with a constrained tricyclic pyridazine system, such as an indenopyridazine, led to a 12-fold increase in potency. acs.org This highlights how the rigidity and conformation of the pyridazine scaffold can significantly impact target binding.

Another SAR study focused on pyridazine derivatives as activators of the glutamate (B1630785) transporter EAAT2. nih.govnih.gov The findings revealed that both the pyridazine core and a thioether substituent were essential for activity. nih.govnih.gov Modifications to the group attached to the thioether resulted in compounds with significantly enhanced potency. nih.govnih.gov These examples underscore the systematic approach of SAR in refining the structure of pyridazine-based compounds to achieve desired biological outcomes.

General Research into Potential Interactions with Biological Targets

Research into this compound and its derivatives involves investigating their interactions with various biological targets to elucidate their mechanisms of action and therapeutic potential. The pyridazine scaffold itself has been shown to interact with a multitude of biological macromolecules, including enzymes and receptors.

One significant area of research is the targeting of protein kinases. thieme-connect.com Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in many diseases, particularly cancer. The nitrogen atoms in the pyridazine ring can form key hydrogen bond interactions with the amino acid residues in the ATP-binding site of kinases, leading to inhibition of their activity. thieme-connect.com For example, imidazo[1,2-b]pyridazine (B131497) derivatives have been identified as potent inhibitors of PIM kinases, which are involved in cell survival and proliferation. thieme-connect.com

Beyond kinases, pyridazine derivatives have been investigated for their effects on other targets. As mentioned, certain derivatives act as inhibitors of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is relevant for Alzheimer's disease. acs.org Other research has explored their role as activators of the glutamate transporter EAAT2, which is important for regulating glutamate levels in the brain and has implications for neurological disorders. nih.govnih.gov The ability of the pyridazine core to be chemically modified allows for the exploration of a wide range of biological targets, making it a valuable starting point for the development of new therapeutic agents. nih.gov

Contribution to the Research and Development of Potential Therapeutic Agents for Various Biological Activities

The exploration of this compound and related pyridazine derivatives has significantly contributed to the research and development of potential therapeutic agents across various disease areas. The versatility of the pyridazine scaffold allows for the generation of large libraries of compounds with diverse biological activities. acs.org

Anticancer Activity: A substantial body of research has focused on the anticancer potential of pyridazine derivatives. nih.govacs.org These compounds have been designed to target various aspects of cancer biology, including cell signaling pathways, tumor metabolism, and epigenetic regulation. nih.gov For instance, novel 3,6-disubstituted pyridazine derivatives have been synthesized and evaluated for their ability to inhibit the JNK1 pathway, showing promising in vitro and in vivo anticancer activity. acs.org Furthermore, fused pyridazine systems like triazolo[4,3-b]pyridazine have been developed as dual inhibitors of c-Met and Pim-1 kinases, demonstrating potent antiproliferative effects against cancer cell lines. rsc.org

Anti-inflammatory and Analgesic Activity: Pyridazine and pyridazinone derivatives have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic properties. sarpublication.commdpi.com Some of these compounds have shown potent anti-inflammatory effects, in some cases comparable to existing drugs like acetylsalicylic acid, but with potentially lower ulcerogenicity. sarpublication.commdpi.com

Antimicrobial and Antifungal Activity: The pyridazine nucleus has also been incorporated into compounds with antimicrobial and antifungal properties. rjptonline.org Researchers have synthesized various pyridazine derivatives and tested their efficacy against different bacterial and fungal strains. rjptonline.org For example, imidazo[1,2-b]pyridazine derivatives have demonstrated activity against various phytopathogenic fungi.

The following table provides a summary of research findings on the therapeutic potential of various pyridazine derivatives:

| Derivative Class | Biological Activity | Research Findings |

| 3,6-Disubstituted Pyridazines | Anticancer | Exhibited growth inhibition against NCI-60 cancer cell lines and showed in vivo efficacy in a solid tumor model. acs.org |

| Triazolo[4,3-b]pyridazines | Anticancer | Acted as dual inhibitors of c-Met and Pim-1 kinases, inducing cell cycle arrest and apoptosis in cancer cells. rsc.org |

| Pyridazinone Derivatives | Anti-inflammatory | Demonstrated anti-inflammatory activity in animal models, comparable to acetylsalicylic acid. mdpi.com |

| Imidazo[1,2-b]pyridazines | Antifungal | Showed activity against a range of phytopathogenic fungi. |

This ongoing research highlights the significant contribution of pyridazine-based compounds, including derivatives of this compound, to the discovery of new therapeutic agents for a wide range of diseases.

Investigation of 3 Bromo 6 Ethylpyridazine in Agrochemical Research

Derivatization for Potential Pesticidal Activities

The functionalization of the pyridazine (B1198779) ring is a common strategy in the quest for novel and effective pesticides. arabjchem.org The inherent reactivity of halogenated pyridazines, such as 3-Bromo-6-ethylpyridazine, makes them valuable starting materials for creating diverse libraries of compounds for biological screening.

The pyridazine framework is a component of various molecules demonstrating insecticidal properties. ogarev-online.ru Research has shown that modifying the pyridazine ring can lead to potent insect control agents. For instance, diacylhydrazine derivatives, which are known for their insecticidal selectivity and low toxicity, have been successfully synthesized incorporating a pyrazole (B372694) scaffold attached to a pyridazine-like ring system. nih.gov

One area of research has focused on diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole structure. nih.gov These compounds have shown good insecticidal activities against pests like Helicoverpa armigera and Plutella xylostella. nih.gov The synthesis of these molecules highlights how a bromo-substituted heterocyclic compound can be a critical building block. nih.gov This suggests that this compound could serve as a valuable precursor for a new class of diacylhydrazine insecticides.

Further studies have explored other pyridine (B92270) and pyridazine derivatives for insect management. growingscience.comresearchgate.net For example, various piperidinium (B107235) and morpholinium cyanopyridinethiolates have been synthesized and evaluated against the cowpea aphid (Aphis craccivora), demonstrating the versatility of the pyridine/pyridazine scaffold in developing insecticides. researchgate.net The development of thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines from an ethyl nicotinate (B505614) scaffold has also yielded compounds with promising insecticidal activity against Aphis gossypii. nih.gov

Pyridazine derivatives have been extensively investigated for their potential as fungicides to combat various plant-pathogenic fungi. arabjchem.orgclockss.org The derivatization of the pyridazine core has led to the discovery of compounds with significant antifungal efficacy. nih.govresearchgate.net

A notable example is the development of chalcone (B49325) derivatives containing a pyridazine moiety. Inspired by natural product fungicides, researchers synthesized a series of these compounds and tested them against several plant fungi. arabjchem.org One derivative, designated as B4, exhibited superior bioactivity against Botrytis cinerea (BC), with a median effective concentration (EC50) value of 8.91 μg/mL, which was more potent than the commercial fungicide azoxystrobin (B1666510) (EC50 = 20.28 μg/mL). arabjchem.org The study suggested that the compound disrupts the cell membrane of the fungal mycelium. arabjchem.org

Another promising class of compounds is the imidazo[1,2-b]pyridazine (B131497) derivatives. Synthesized and evaluated for their activity against nine phytopathogenic fungi, many of these compounds displayed excellent and broad-spectrum antifungal activities. nih.govresearchgate.net Certain derivatives were found to be significantly more potent than the commercial fungicide hymexazol (B17089) against fungi such as Corn Curvularia Leaf Spot (CL), Alternaria alternata (AA), and Pyricularia oryzae (PO). nih.gov Structure-activity relationship analyses indicated that the substituents on both the benzene (B151609) and pyridazine rings play a crucial role in their antifungal potency. nih.gov

The pyridazine structure is a key feature in several classes of herbicides. scholarsresearchlibrary.comogarev-online.ru Research into 4-(3-Trifluoromethylphenyl)pyridazine derivatives, for instance, has identified a new series of compounds with bleaching and herbicidal activities. acs.orgnih.gov

One of the most studied groups is the 3-phenoxypyridazine (B2931075) derivatives. tandfonline.comcambridge.orgtandfonline.com These compounds have demonstrated significant pre-emergence herbicidal effects. tandfonline.comtandfonline.com Studies revealed that derivatives such as 3-phenoxy-, 3-(2-methylphenoxy)-, and 3-(2-ethylphenoxy)-pyridazine were highly effective against weeds like barnyardgrass and spikerush, while showing no harm to rice plants. tandfonline.comtandfonline.com The position of substituents on the phenoxy ring was found to be critical; compounds with an alkyl or halogen group at the ortho position showed particularly strong herbicidal effects. cambridge.org